![molecular formula C12H17NO B1408941 3-[(3,4-Dimethylphenoxy)methyl]azetidine CAS No. 1862749-10-7](/img/structure/B1408941.png)
3-[(3,4-Dimethylphenoxy)methyl]azetidine
Übersicht
Beschreibung
“3-[(3,4-Dimethylphenoxy)methyl]azetidine” is a synthetic organic compound . It belongs to the class of azetidines, which are heterocyclic organic compounds containing a four-membered nitrogen-containing ring.
Synthesis Analysis
The synthesis of azetidines often involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Other methods include the intramolecular amination of organoboronates via a 1,2-metalate shift of an aminoboron “ate” complex .Molecular Structure Analysis
The molecular structure of “3-[(3,4-Dimethylphenoxy)methyl]azetidine” can be represented by the InChI code:1S/C12H17NO/c1-9-3-10(2)5-12(4-9)14-8-11-6-13-7-11/h3-5,11,13H,6-8H2,1-2H3 . Chemical Reactions Analysis
The chemical reactions involving azetidines are diverse. For instance, Suzuki-Miyaura-type cross-couplings between alkyl iodides and aryl organoborons can be achieved . Hiyama cross-coupling reactions of arylsilanes with 3-iodoazetidine can provide various 3-arylazetidines .Physical And Chemical Properties Analysis
The compound has a molecular weight of 243.73 . It is a powder with a storage temperature of 4 degrees Celsius . .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Analysis
Stereoselective Synthesis : The compound is used in the stereoselective synthesis of cis-3,4-disubstituted piperidines, through ring transformation of 2-(2-mesyloxyethyl)azetidines. These synthesized compounds are valuable in medicinal chemistry as templates (Mollet et al., 2011).
Spectral Properties : The compound plays a role in the synthesis and spectroscopic analysis of long-chain aza, aziridine, and azetidine fatty esters. Its structure has been characterized using 1H NMR and 13C NMR spectral analysis (Jie & Syed-rahmatullah, 1992).
Synthesis and Pharmacological Study : It's also used in the synthesis of molecules for studying their antibiotic effect against bacteria and lipoxygenase activity. This includes the creation of structures bearing multiple functional groups (Rasool et al., 2016).
Advanced Materials and Chemical Analysis
Polymerization Studies : The compound is investigated in the context of polymerization, particularly in the formation of azetidine and its derivatives. This includes understanding the structural properties and potential applications in material science (Schacht & Goethals, 1974).
Azetidine in Organic Synthesis : Its role in organic synthesis, particularly in the formation of azetidine-3-ones, is significant. These structures serve as versatile substrates for the synthesis of functionalized azetidines, with applications in various areas of chemistry (Ye, He, & Zhang, 2011).
Development of Self-Curable Systems : In the creation of self-curable systems, such as aqueous-based polyurethane dispersion, the compound's derivatives play a critical role. This has implications in the development of new materials with specific properties (Wang et al., 2006).
Biomedical Research
Receptor Study and Synthesis : It is used in the synthesis of novel ligands for nicotinic receptors, which has implications in neuroscience and pharmacology (Karimi & Långström, 2002).
Neuroscience Research : The compound is involved in the study of metabotropic glutamate receptors, specifically in facilitating long-term potentiation within the dentate gyrus in vivo. This is crucial for understanding brain functions and neural mechanisms (Manahan‐Vaughan & Reymann, 1996).
Safety and Hazards
Eigenschaften
IUPAC Name |
3-[(3,4-dimethylphenoxy)methyl]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO/c1-9-3-4-12(5-10(9)2)14-8-11-6-13-7-11/h3-5,11,13H,6-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLILFGJFXMCFNR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC2CNC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3,4-Dimethylphenoxy)methyl]azetidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![ethyl 5-bromo-2-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine-3-carboxylate](/img/structure/B1408858.png)

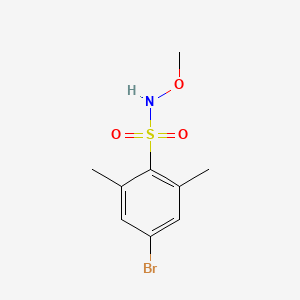
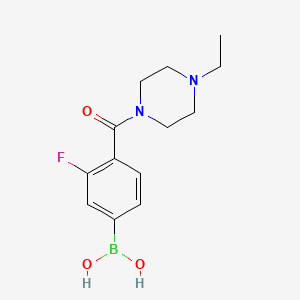
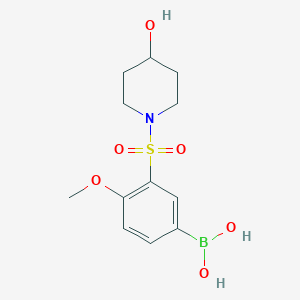
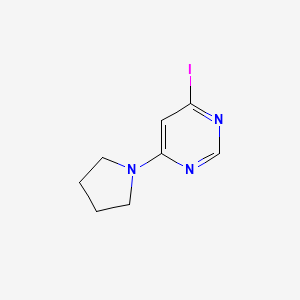
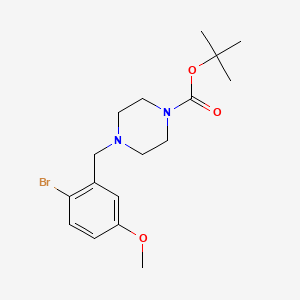
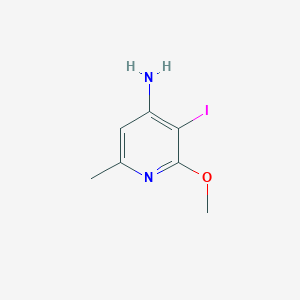
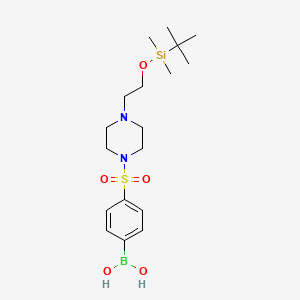



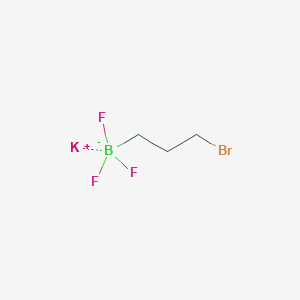
![Ethyl 8-cyano-7-methoxy-2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B1408881.png)